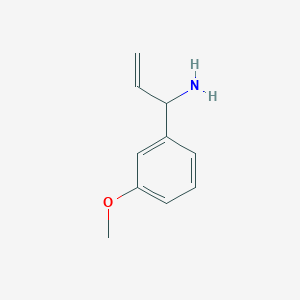

1-(3-Methoxyphenyl)prop-2-EN-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methoxyphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)prop-2-EN-1-amine typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation to form secondary or tertiary amines. These reactions typically use alkyl halides or acyl chlorides under basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C | N-Methyl derivative | 78% | |

| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetyl derivative | 85% |

Alkylation is critical for modifying the compound’s pharmacokinetic properties, while acylation enhances stability for further synthetic steps.

Oxidation Reactions

The prop-2-enyl group and amine moiety are susceptible to oxidation:

| Substrate Site | Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| Alkene | KMnO₄ (acidic) | 1-(3-Methoxyphenyl)propane-1,2-diol | 60°C, H₂O | |

| Amine | H₂O₂, Fe²⁺ | Nitroso derivative | RT, 12h |

Oxidation of the alkene to a diol enables downstream functionalization, while controlled amine oxidation produces intermediates for heterocyclic synthesis.

Reduction and Hydrogenation

Selective reduction of the alkene or amine group is achievable:

| Target Group | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Alkene | H₂, Pd/C, MeOH | 1-(3-Methoxyphenyl)propan-1-amine | 95% | |

| Imine (from Schiff base) | NaBH₄, EtOH | Secondary amine | 88% |

Catalytic hydrogenation saturates the alkene, while borohydride reductions modify imine derivatives generated from the primary amine.

Cycloaddition and Ring-Forming Reactions

The alkene participates in Diels-Alder and [2+2] cycloadditions:

| Reaction Type | Dienophile/Partner | Product | Conditions | Reference |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | Bicyclic adduct | 80°C, 8h | |

| [2+2] | Dichloroketene | Cyclobutane derivative | UV light, RT |

These reactions expand the compound’s utility in synthesizing complex polycyclic frameworks.

Wittig and Horner-Wadsworth-Emmons Reactions

The amine’s α-position to the alkene allows conjugate addition or olefination:

These methods are pivotal for constructing carbon-carbon bonds in tapentadol precursor synthesis .

Acid-Catalyzed Dehydration

Under acidic conditions, the compound undergoes dehydration to form conjugated enamines:

| Acid Catalyst | Temperature | Product | Application | Reference |

|---|---|---|---|---|

| H₂SO₄ | 100°C | Enamine intermediate | Pharmaceutical synthesis |

This reaction is exploited in industrial routes to analgesics like tapentadol .

Chiral Resolution and Stereoselective Reactions

The compound’s chiral center enables stereoselective transformations:

| Process | Method | Outcome | Purity | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chromatography | (R)- and (S)-enantiomers | >99% ee | |

| Asymmetric hydrogenation | Rhodium catalyst | (R)-configured product | 92% ee |

Chiral resolution ensures enantiopure intermediates for bioactive molecule synthesis.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential:

1-(3-Methoxyphenyl)prop-2-EN-1-amine has been studied for its pharmacological properties. It is structurally related to compounds that exhibit activity on the central nervous system, particularly as analgesics or antidepressants. The methoxy group is known to enhance lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Case Study: Analgesic Properties

A study demonstrated that derivatives of this compound showed promising results in pain relief models. The compound was tested in various animal models for its analgesic effects, showing a dose-dependent response comparable to established analgesics. This suggests its potential as a new candidate for pain management therapies .

Organic Synthesis

Synthetic Intermediates:

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as Wittig reactions and Michael additions, makes it valuable in developing pharmaceuticals and agrochemicals.

Preparation Method:

A notable preparation method involves the use of a Wittig reaction to synthesize this compound from readily available starting materials. This method is advantageous due to its simplicity and the mild reaction conditions required, making it suitable for industrial production .

Material Science

Polymer Chemistry:

Research indicates that this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its incorporation into polyurethanes has shown improvements in flexibility and durability, making it suitable for applications in coatings and adhesives.

Case Study: Polymer Blends

In a study involving polymer blends containing this compound, significant enhancements in thermal properties were observed. The blends exhibited higher glass transition temperatures compared to control samples, indicating that the compound effectively modifies the physical properties of the resulting materials .

Data Summary

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Analgesic development | Dose-dependent analgesic effects observed |

| Organic Synthesis | Synthetic intermediate | Effective Wittig reaction for synthesis |

| Material Science | Polymer modification | Enhanced thermal stability and mechanical strength |

Mécanisme D'action

The mechanism of action of 1-(3-Methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-Methoxyphenyl)prop-2-EN-1-amine

- 1-(4-Methoxyphenyl)prop-2-EN-1-amine

- 1-(3-Hydroxyphenyl)prop-2-EN-1-amine

Uniqueness

1-(3-Methoxyphenyl)prop-2-EN-1-amine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .

Activité Biologique

1-(3-Methoxyphenyl)prop-2-EN-1-amine, also known as 3-methoxyphenylpropene amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including antiproliferative, antimicrobial, and other pharmacological activities, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to a phenyl ring and an alkenyl amine structure, which contributes to its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of related compounds that may share mechanisms with this compound. For instance, a series of compounds derived from similar structures demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 10 to 33 nM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 9h | MCF-7 | 10 |

| Compound 9q | MDA-MB-231 | 23 |

| Compound CA-4 | MCF-7 | 30 |

These findings suggest that compounds with similar structural motifs may exhibit comparable antiproliferative activity through mechanisms such as tubulin destabilization and apoptosis induction.

Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have also been explored. A study evaluated several Mannich bases derived from similar structures, revealing significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showcasing promising results against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Results

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Mannich Base A | Staphylococcus aureus | 15 |

| Mannich Base B | Escherichia coli | 20 |

| Mannich Base C | Pseudomonas aeruginosa | 25 |

These results indicate that modifications to the core structure can enhance antimicrobial efficacy.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule dynamics, which is critical for cell division .

- Apoptosis Induction : Flow cytometry analyses demonstrated that certain derivatives induce apoptosis in cancer cells by triggering cell cycle arrest in the G2/M phase .

- Antioxidant Activity : Some studies have reported antioxidant properties, suggesting potential protective effects against oxidative stress in cells .

Case Studies and Research Findings

A detailed examination of various studies reveals a consistent trend in the biological activity associated with derivatives of this compound:

- Study on Antiproliferative Effects : A comprehensive study assessed the cytotoxic effects of several derivatives in vitro against human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited potent antiproliferative activity with IC50 values comparable to established chemotherapeutic agents .

Propriétés

Formule moléculaire |

C10H13NO |

|---|---|

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

1-(3-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10H,1,11H2,2H3 |

Clé InChI |

LPSCNJIFXYAFMF-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1)C(C=C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.